Cas no 461-82-5 (4-(Trifluoromethoxy)aniline)

4-(Trifluoromethoxy)aniline is a trifunctional molecule featuring an amino group, a trifluoromethyl ether moiety, and an aromatic ring. Its unique combination of electron-withdrawing and donating properties confers useful chemical stability and enables the exploration of its potential applications in pharmaceuticals, agrochemicals, or materials science.
4-(Trifluoromethoxy)aniline structure
4-(Trifluoromethoxy)aniline structure
Product name:4-(Trifluoromethoxy)aniline
CAS No:461-82-5
MF:C7H6F3NO
MW:177.12385225296
MDL:MFCD00041314
CID:37569
PubChem ID:600848

4-(Trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethoxy)aniline
    • p-Aminotrifluoromethoxybenzene
    • 4-Trifluoromethoxyaniline
    • 4-(trifluoromethoxy)benzeneamine
    • 4-aminophenyl trifluoromethyl ether
    • 4-amino-trifluoromethoxybenzene
    • 4-TRIFLUORO METHOXYLAMINE
    • 4-Trifluoroethoxyaniline
    • 4-trifluoromethoxy-aniline
    • 4-trifluoromethoxyaniune
    • AMino TrifluoroMethoxybenzene
    • p-Trifluoromethoxyaniline
    • Riluzole Related Compound A
    • α,α,α-Trifluoro-p-anisidine
    • Benzenamine, 4-(trifluoromethoxy)-
    • A7214
    • EN300-19873
    • 4-trifluromethoxy aniline
    • BCP24463
    • InChI=1/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
    • SDCCGMLS-0066269.P001
    • P-(TRIFLUOROMETHOXY)ANILINE
    • UNII-P40L42CVF6
    • 4-(trifluoro methoxy)aniline
    • PS-8570
    • 4-(trifluoromethoxy)-aniline
    • 4-(trifluormethoxy)-aniline
    • 4-trifluoromethoxy phenylamine
    • NCGC00173519-01
    • FT-0616870
    • NS00007592
    • 4trifluoromethoxyaniline
    • A937646
    • CS-W017380
    • MFCD00041314
    • para-(trifluoromethoxy)aniline
    • W-106098
    • Q27286099
    • a,a,a-Trifluoro-p-anisidine
    • [4-(Trifluoromethoxy)phenyl]amine
    • 4-(Trifluoromethoxy)aniline, 98%
    • AKOS000119641
    • F2190-0445
    • EINECS 207-317-5
    • p-trifluoromethoxy aniline
    • 4-[(trifluoromethyl)oxy]aniline
    • P40L42CVF6
    • alpha,alpha,alpha-Trifluoro-p-anisidine
    • XZHAFFSHWJNRFO-UHFFFAOYSA-N
    • 461-82-5
    • 4-trifluoromethoxyphenyl amine
    • 4-(trifluoro-methoxy)-benzenamine
    • DTXSID70196722
    • HY-W016664
    • AM20040521
    • EC 207-317-5
    • 4-(trifluoromethoxy)-benzenamine
    • XDDQNRPHVDIKEU-UHFFFAOYSA-N
    • Z104475888
    • 4-trifluoromethoxy-phenylamine
    • paratrifluoromethoxyaniline
    • p-trifluromethoxy aniline
    • 4-(triflouromethoxy)aniline
    • 4-trifluoromethoxyanilin
    • HMS1550G15
    • T1345
    • TimTec1_005779
    • para-trifluoromethoxyaniline
    • p-Aminophenyl trifluoromethyl ether
    • P-ANISIDINE, .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-
    • SCHEMBL5073
    • 4-trifluoromethoxyphenylamine
    • 4-trifluoromethoxy aniline
    • 4-(trifluoromethoxy)benzenamine
    • XUJFOSLZQITUOI-UHFFFAOYSA-
    • 4-(trifluormethoxy)aniline
    • STK400146
    • P-ANISIDINE, ALPHA,ALPHA,ALPHA-TRIFLUORO-
    • aniline, 4-trifluoromethoxy-
    • DTXCID10119213
    • DB-024093
    • S26;S36/37/39
    • 4-TFMeA
    • .alpha.,.alpha.,.alpha.-Trifluoro-p-anisidine
    • FT38100
    • MDL: MFCD00041314
    • Inchi: 1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
    • InChI Key: XUJFOSLZQITUOI-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)OC(F)(F)F)N
    • BRN: 2090209

Computed Properties

  • Exact Mass: 177.04000
  • Monoisotopic Mass: 177.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 35.2A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.32 g/mL at 20 °C(lit.)
  • Boiling Point: 73-75 °C/10 mmHg(lit.)
  • Flash Point: Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
  • Refractive Index: n20/D 1.463(lit.)
  • PSA: 35.25000
  • LogP: 2.74860
  • Sensitiveness: Sensitive to light
  • Solubility: Insoluble in water

4-(Trifluoromethoxy)aniline Security Information

4-(Trifluoromethoxy)aniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Trifluoromethoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB102831-100 g
4-(Trifluoromethoxy)aniline, 98%; .
461-82-5 98%
100g
€98.00 2023-02-05
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0425729351-5g
4-(Trifluoromethoxy)aniline
461-82-5 99%(GC)
5g
¥ 80.0 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T131A-5g
4-(Trifluoromethoxy)aniline
461-82-5 99%
5g
¥32.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T131A-25g
4-(Trifluoromethoxy)aniline
461-82-5 99%
25g
¥47.0 2022-06-10
Life Chemicals
F2190-0445-0.5g
4-(trifluoromethoxy)aniline
461-82-5 95%+
0.5g
$19.0 2023-11-21
Life Chemicals
F2190-0445-2.5g
4-(trifluoromethoxy)aniline
461-82-5 95%+
2.5g
$40.0 2023-11-21
Oakwood
001400-1g
4-(Trifluoromethoxy)aniline
461-82-5 98%
1g
$10.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T93120-100g
4-(Trifluoromethoxy)aniline
461-82-5 98%
100g
¥46.0 2023-09-06
Chemenu
CM118181-1000g
4-Trifluoromethoxyaniline
461-82-5 95+%
1000g
$89 2024-07-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1345-25G
4-(Trifluoromethoxy)aniline
461-82-5 >98.0%(GC)(T)
25g
¥150.00 2024-04-16

4-(Trifluoromethoxy)aniline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:461-82-5)4-Trifluoromethoxyaniline
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:461-82-5)4-(Trifluoromethoxy)aniline
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(CAS:461-82-5)对三氟甲氧基苯胺
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4-(Trifluoromethoxy)aniline Related Literature

Additional information on 4-(Trifluoromethoxy)aniline

Chemical Synthesis and Pharmacological Applications of 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5)

The compound 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5), commonly abbreviated as TFMAn, represents a critical synthetic intermediate in modern medicinal chemistry. This aromatic amine derivative features a trifluoromethoxy group attached to the para position of an aniline backbone, conferring unique physicochemical properties that enhance its utility in drug design and material science applications. Recent advancements in computational modeling and high-throughput screening have positioned this compound at the forefront of research targeting novel therapeutic agents.

Structurally, the trifluoromethoxy substituent (CF₃O-) imparts significant electron-withdrawing effects through both inductive and mesomeric mechanisms. This electronic modulation alters the compound's hydrogen bonding capacity and lipophilicity, parameters critical for optimizing drug-like properties such as membrane permeability and metabolic stability. Spectroscopic analysis confirms its planar geometry with a dihedral angle of approximately 18° between the aromatic ring and substituent groups, enabling precise molecular docking in receptor-binding studies.

Emerging research highlights its role in protease inhibitor development, where the trifluoromethoxy group enhances binding affinity to viral enzymes without compromising metabolic stability—a breakthrough observed in recent SARS-CoV-2 protease inhibitor studies published in Nature Communications. A 2023 study demonstrated that analogs incorporating this moiety achieved IC₅₀ values below 1 nM against Mpro protease while maintaining favorable pharmacokinetic profiles compared to non-fluorinated counterparts.

In oncology research, TFMAn derivatives are being explored for their ability to modulate epigenetic regulators such as histone deacetylases (HDACs). A collaborative study between MIT and Genentech revealed that when conjugated with benzamide scaffolds, these compounds selectively inhibit HDAC6 isoforms at submicromolar concentrations, inducing apoptosis in multiple myeloma cell lines without significant off-target effects—a finding validated through CRISPR-Cas9 knockout experiments.

Recent advances in continuous flow synthesis have revolutionized the production of 4-(Trifluoromethoxy)aniline. A microreactor-based process reported in Green Chemistry achieves >95% yield using palladium-catalyzed cross-coupling under ambient conditions, eliminating hazardous solvents previously required for batch synthesis methods. This method reduces production costs by 37% while achieving near-zero waste output through integrated recycling systems.

Clinical translation studies now focus on its application as a building block for targeted drug delivery systems. Researchers at Stanford have developed pH-sensitive nanoparticles incorporating TFMAn-modified polymers that release therapeutic payloads specifically within tumor microenvironments characterized by acidic pH levels (below pH 6). In murine models of triple-negative breast cancer, these nanocarriers achieved tumor accumulation ratios exceeding 8:1 compared to healthy tissues after 72 hours.

Safety evaluations conducted under OECD guidelines confirm its non-genotoxic profile when tested up to 500 mg/kg doses in Ames assays and micronucleus tests on CHO cells. However, occupational exposure limits remain strictly regulated due to its potential irritant effects on ocular mucosa—information critical for lab safety protocols during synthesis stages.

The compound's unique photophysical properties are now being exploited in optogenetic tools development. A Harvard-led team engineered light-sensitive ion channels incorporating TFMAn-functionalized chromophores that respond specifically to near-infrared wavelengths (NIR-II region), enabling deeper tissue penetration during neural activity mapping experiments compared to traditional GFP-based systems.

Ongoing research investigates its role as a chiral auxiliary in asymmetric synthesis processes. A asymmetric hydrogenation study published in Angewandte Chemie demonstrated enantioselectivities up to >99% ee when using TFMAn-derived ligands under Rh(III) catalysis—a significant improvement over conventional cinchona alkaloid-based systems.

In conclusion, 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5) continues to demonstrate remarkable versatility across diverse scientific domains, driven by advances in synthetic methodology and computational modeling techniques. Its ability to modulate key biological processes while maintaining chemical stability positions it as an indispensable tool for addressing unmet needs in precision medicine and advanced material innovation.

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